3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone
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Description
3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone is a synthetic compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. This compound is also known as DFDB and is widely used in the synthesis of different organic compounds.
Scientific Research Applications
1. Synthesis of Monoprotected 1,4-Diketones
Research by Mosca et al. (2001) demonstrates the use of 3,4-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone in synthesizing monoprotected 1,4-diketones through photoinduced alkylation of enones. This process involves the generation of 1,3-dioxolan-2-yl radicals, which are then trapped by α,β-unsaturated ketones to yield the desired products. This method presents a viable alternative for synthesizing 1,4-diketones, especially with cyclic enones where yields are notably good (Mosca, Fagnoni, Mella, & Albini, 2001).
2. Fungicidal Activity
A study by Talismanov and Popkov (2007) illustrates the fungicidal applications of derivatives of 3,4-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone. The study involved synthesizing compounds that demonstrated high fungicidal activities, highlighting the potential of this chemical in agricultural and pharmaceutical applications (Talismanov & Popkov, 2007).
3. Synthesis of Benzophenone Derivatives
Research by Lukács, Porcs-Makkay, and Simig (2004) focused on the lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes, a process that includes 3,4-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone, to synthesize new ortho-functionalized benzophenone derivatives. This method showcases the utility of the compound in developing new chemical entities with potential applications in material science and organic chemistry (Lukács, Porcs-Makkay, & Simig, 2004).
4. Photovoltaic Device Efficiency
A 2014 study by Ramidi et al. discusses the modification of poly(3-hexyl)thiophene (P3HT) with benzophenone, using a derivative that includes 3,4-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone. This modification led to an increase in power conversion efficiency in bulk heterojunction photovoltaic devices, highlighting the compound's potential in enhancing renewable energy technologies (Ramidi et al., 2014).
5. Photochemical Masked Photoinitiators
In 2012, Kumbaraci, Aydoğan, Talinli, and Yagcı developed a 1,3-benzodioxole derivative of naphthodioxinone that acted as a caged one-component Type II photoinitiator for free radical polymerization. The derivative, which includes the benzophenone and 1,3-dioxole groups, highlights the compound's application in polymer science (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDCMNUHMKUVRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645087 |
Source
|
Record name | (3,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898759-65-4 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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